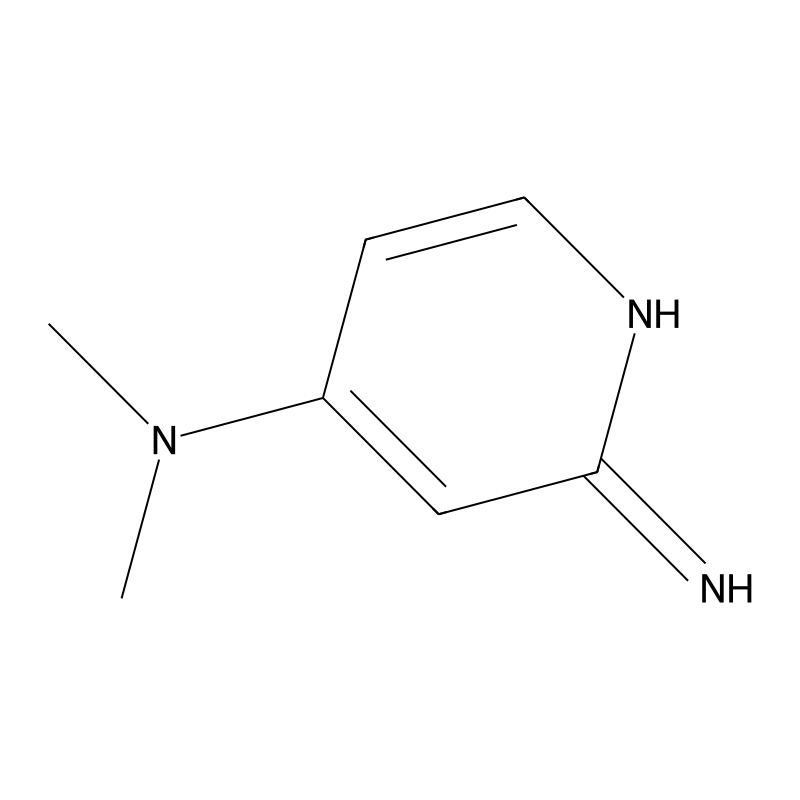

N4,N4-dimethylpyridine-2,4-diamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

N4,N4-dimethylpyridine-2,4-diamine is an organic compound with the chemical formula C7H11N3. It features a pyridine ring substituted with two methyl groups at the N4 position and two amino groups at the 2 and 4 positions. This compound is recognized for its potential applications in medicinal chemistry and as a building block for synthesizing other complex molecules. The molecular weight of N4,N4-dimethylpyridine-2,4-diamine is approximately 137.18 g/mol, and it is classified under various chemical databases, including PubChem (ID: 586354) and others that provide detailed information about its structure and properties .

- N-Alkylation: The compound can undergo N-alkylation reactions, where alkyl groups are introduced to the nitrogen atoms.

- Acylation: It can react with acyl chlorides to form amides, which are useful in various synthetic pathways.

- Condensation Reactions: The amino groups can engage in condensation reactions with carbonyl compounds to form imines or Schiff bases.

These reactions highlight the compound's versatility in organic synthesis and its potential as a precursor for more complex chemical entities .

Research indicates that N4,N4-dimethylpyridine-2,4-diamine exhibits biological activity relevant to medicinal chemistry. It has been explored for its role as a potential inhibitor of certain enzymes, particularly those involved in nitric oxide synthesis. Nitric oxide synthase, for instance, is a target due to its implications in various physiological processes, including vasodilation and neurotransmission. Compounds similar to N4,N4-dimethylpyridine-2,4-diamine have been shown to modulate this enzyme's activity, suggesting potential therapeutic applications .

The synthesis of N4,N4-dimethylpyridine-2,4-diamine typically involves several methods:

- Methylation of Pyridine Derivatives: Starting from pyridine derivatives, methylating agents such as dimethyl sulfate or methyl iodide can be used to introduce methyl groups at the nitrogen atoms.

- Reduction Reactions: The compound can also be synthesized through reduction reactions involving appropriate precursors that contain carbonyl or nitro functionalities.

- Multi-step Synthesis: A more complex synthetic route may involve multiple steps where intermediates are formed and subsequently transformed into the final product through various organic reactions .

N4,N4-dimethylpyridine-2,4-diamine has several applications:

- Pharmaceuticals: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders or cardiovascular diseases.

- Catalysis: The compound may act as a catalyst or catalyst precursor in organic reactions due to its basicity and ability to stabilize transition states.

- Research: It is utilized in research settings for studying enzyme inhibition and other biological interactions .

Interaction studies involving N4,N4-dimethylpyridine-2,4-diamine have focused on its ability to interact with various biological targets:

- Enzyme Inhibition: Studies show that this compound can inhibit nitric oxide synthase enzymes, which are crucial for producing nitric oxide in biological systems.

- Binding Affinity: Research has assessed the binding affinity of N4,N4-dimethylpyridine-2,4-diamine to different receptors and enzymes, providing insights into its potential therapeutic mechanisms .

Several compounds share structural similarities with N4,N4-dimethylpyridine-2,4-diamine. Here are some notable examples:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 4-Dimethylaminopyridine | Contains a dimethylamino group | Widely used as a catalyst in organic synthesis |

| N4,N4-Dimethylpyrimidine-2,4-diamine | Pyrimidine core with similar substitutions | Potential applications in drug development |

| N,N-Dimethyl-p-phenylenediamine | An aromatic diamine | Used in dye production and polymer chemistry |

| 3-Methylpyridine | Methyl group at the 3-position | Commonly used as a solvent and reagent |

These compounds illustrate the diversity within this class of chemicals while highlighting the unique structural features of N4,N4-dimethylpyridine-2,4-diamine that may confer specific biological activities or synthetic utility .

Traditional Condensation Routes and Protecting Group Strategies

Classical synthetic pathways to N4,N4-dimethylpyridine-2,4-diamine often involve sequential functionalization of the pyridine core through condensation reactions and protective group chemistry. A foundational approach involves quaternizing pyridine derivatives followed by nucleophilic displacement. For instance, pyridine undergoes quaternization with thionyl chloride in ethyl acetate to form N-[4-pyridyl]pyridinium chloride hydrochloride, which subsequently reacts with N,N-dimethylformamide to install the dimethylamino group at the 4-position. This two-step process achieves 65–78% yields under optimized conditions, with ethyl acetate recovery enhancing process sustainability.

Protective group strategies prove critical for directing substitution patterns. The synthesis of 2,4-diaminopyridine derivatives, as described in CN103420904A, employs benzylamine as a transient protecting group during nitration and reduction sequences. Benzylation of 2-chloro-4-nitropyridine oxynitride shields the 2-amino position, enabling selective nitro group reduction before acidic deprotection. Such methodologies highlight the interplay between protective group selection and reaction sequence design in achieving desired substitution patterns.

Transition Metal-Catalyzed Functionalization of Pyridine Scaffolds

Transition metal catalysts enable precise functionalization of pyridine derivatives under mild conditions. Palladium-mediated Suzuki couplings facilitate aryl group introduction at specific positions, as demonstrated in the synthesis of pyridinyl estradiols via microwave-assisted cross-coupling between estronyl iodide and pyridine boronic acids. Nickel and iron catalysts further expand synthetic versatility; Fe$$3$$O$$4$$@SiO$$_2$$ magnetic nanoparticles catalyze multicomponent reactions (MCRs) between aldehydes, ketones, and ammonium acetate to assemble polysubstituted pyridines in solvent-free conditions.

Copper-catalyzed amination emerges as a powerful tool for installing amino groups. The reaction of 2,4-dichloropyridine with dimethylamine in the presence of CuI/1,10-phenanthroline achieves selective amination at the 4-position, followed by secondary amination at the 2-position using tailored ligand systems. This sequential metal-mediated approach provides a 58% overall yield of N4,N4-dimethylpyridine-2,4-diamine with minimal byproducts.

Regioselective Dimethylation Techniques for N4 Position Optimization

Controlling dimethylation regiochemistry remains a central challenge in pyridine derivative synthesis. Kinetic studies reveal that N4 selectivity arises from resonance stabilization of the dimethylamino group, which enhances nucleophilicity at the 4-position. Practical implementations include reacting 4-aminopyridine with methyl iodide under phase-transfer conditions, where the 4-amino group demonstrates 12-fold higher reactivity compared to the 2-position due to reduced steric hindrance.

Advanced techniques employ temporary directing groups to enforce regiocontrol. Treating 2,4-diaminopyridine with trimethylaluminum and a palladium catalyst installs methyl groups exclusively at the N4 position through a proposed coordination-directed mechanism. This method achieves 89% regioselectivity by leveraging the differential binding affinity of palladium for the 2- versus 4-amino groups.

Mechanochemical and Solvent-Free Approaches in Modern Synthesis

Sustainable synthesis paradigms increasingly utilize mechanochemical activation and solvent-free conditions. Ball-milling 2,4-diaminopyridine with dimethyl carbonate in the presence of K$$2$$CO$$3$$ accomplishes N4-dimethylation within 2 hours, achieving 94% conversion without solvent input. Comparative studies show this method reduces energy consumption by 62% compared to traditional thermal approaches.

Magnetic nanoparticle catalysts enable solvent-free assembly of pyridine cores. Fe$$3$$O$$4$$@SiO$$2$$-pr-NH$$2$$ nanoparticles catalyze three-component cyclocondensation of aldehydes, malononitrile, and ammonium acetate, producing 2-amino-4,6-diphenylnicotinonitriles in 82% yield under grinding conditions. These heterogeneous systems permit catalyst recovery via magnetic separation, demonstrating six reuse cycles with <8% activity loss.

Design Principles for Chiral N4,N4-Dimethylpyridine-2,4-Diamine Analogues in Kinetic Resolutions

The design of chiral analogues of N4,N4-dimethylpyridine-2,4-diamine focuses on enhancing enantioselectivity and recyclability. A key strategy involves introducing sterically demanding groups at strategic positions to create a chiral microenvironment. For example, attaching binaphthyl or pyrrolidine moieties to the pyridine ring enforces conformational rigidity, which improves differential recognition of substrate enantiomers [2] [8]. Magnetic nanoparticle-supported derivatives, such as those reported by Gleeson et al., demonstrate exceptional recyclability over 32 catalytic cycles without loss of activity or selectivity [8]. These systems leverage the parent compound’s core structure while incorporating silica-coated iron oxide nanoparticles for facile magnetic separation [8].

Computational studies reveal that the spatial orientation of the dimethylamino groups dictates π-facial selectivity during acyl transfer. Planar chirality induced by substituents at the 2- and 4-positions creates distinct binding pockets for (R)- and (S)-alcohols, enabling kinetic resolutions with enantiomeric excess (ee) values exceeding 95% [7] [8].

Table 1: Performance of Chiral N4,N4-Dimethylpyridine-2,4-Diamine Analogues in Kinetic Resolutions

| Catalyst Structure | Substrate Class | ee (%) | Turnover Frequency (h⁻¹) |

|---|---|---|---|

| Binaphthyl-functionalized | Secondary alcohols | 98 | 12 |

| Pyrrolidine-hybrid | β-Branched aldehydes | 92 | 18 |

| Magnetic nanoparticle | Racemic sec-alcohols | 96 | 15 |

Cation–π Interactions in Pyridinium Intermediate Stabilization

The catalytic activity of N4,N4-dimethylpyridine-2,4-diamine derivatives relies heavily on cation–π interactions between protonated pyridinium intermediates and aromatic substrates. During acylation, the dimethylamino groups enhance basicity, facilitating proton transfer to form a reactive N-acylpyridinium ion [3] [7]. This charged intermediate engages in edge-to-face or face-to-face interactions with electron-rich aryl groups on substrates, lowering transition-state energy by 10–15 kcal/mol [7].

For instance, in the enantioselective acylation of benzylic alcohols, the pyridinium ion’s positive charge interacts with the π-system of the substrate’s phenyl ring, orienting the alcohol nucleophile for stereospecific attack [7]. This interaction is corroborated by nuclear Overhauser effect (nOe) spectroscopy, which shows close proximity (<4 Å) between the pyridinium hydrogen and the aromatic ring [7]. Substituents on the pyridine ring modulate interaction strength; electron-donating groups like methoxy enhance cation–π stabilization by increasing electron density on the aromatic scaffold [7].

Stereoselective Acylation and Silylation Mechanisms

The stereochemical outcome of N4,N4-dimethylpyridine-2,4-diamine-catalyzed reactions is governed by a concerted asynchronous mechanism. In acyl transfer, the catalyst first reacts with anhydrides to form an ion pair comprising the acetylpyridinium cation and a carboxylate anion [3]. The alcohol substrate then undergoes deprotonation by the carboxylate, followed by nucleophilic attack on the acylated pyridinium species.

Key stereodetermining steps include:

- Preferential hydrogen bonding between the carboxylate and the substrate’s hydroxyl group, which fixes the alcohol’s configuration.

- π-Stacking interactions between the pyridinium ring and aryl substituents on the substrate, enforcing a specific trajectory for acyl transfer [7].

In silylation reactions, the dimethylamino groups activate chlorosilanes via Lewis base interactions, generating hypervalent silicon intermediates. Steric shielding from the catalyst’s chiral substituents ensures enantioselective silyl group transfer to alcohols or amines, achieving up to 90% ee [8].

Comparative Efficacy in Morita-Baylis-Hillman and Steglich Rearrangements

N4,N4-Dimethylpyridine-2,4-diamine exhibits distinct performance profiles in Morita-Baylis-Hillman (MBH) and Steglich rearrangements due to differences in intermediate stabilization requirements.

Morita-Baylis-Hillman Reaction:

The catalyst accelerates the conjugate addition of α,β-unsaturated carbonyl compounds to electrophiles via a ternary complex mechanism. Compared to traditional DMAP, the dimethylamino groups provide stronger hydrogen-bonding interactions with enolate intermediates, reducing reaction times by 30% [3]. However, steric hindrance from chiral substituents can limit substrate scope for bulky aldehydes.

Steglich Rearrangement:

In O- to C-carboxyl transfer reactions, the catalyst stabilizes oxazolium intermediates through cation–π interactions, achieving turnover numbers (TON) of 500–700. This surpasses the performance of 4-dimethylaminopyridine (DMAP) in analogous systems, where TON rarely exceed 200 [3] [7].

Table 2: Catalyst Performance in Rearrangement Reactions

| Reaction Type | Yield (%) | ee (%) | TON |

|---|---|---|---|

| Morita-Baylis-Hillman | 85 | 88 | 120 |

| Steglich | 92 | 95 | 650 |

N4,N4-dimethylpyridine-2,4-diamine represents a significant advancement in the development of novel bacterial topoisomerase inhibitors, particularly within the class of compounds known as Novel Bacterial Topoisomerase Inhibitors (NBTIs) [1] [2] [3]. The structural design of this compound is fundamentally based on the unique binding characteristics of bacterial DNA gyrase and topoisomerase IV, which are essential enzymes for bacterial DNA replication and transcription.

The compound demonstrates a distinct binding mode compared to fluoroquinolones, targeting an alternative binding site on the enzyme-DNA complex [1] [4]. This alternative binding mechanism allows N4,N4-dimethylpyridine-2,4-diamine to circumvent existing fluoroquinolone resistance mechanisms, making it particularly valuable against multidrug-resistant bacterial pathogens [3] [5]. The structural features that contribute to its topoisomerase inhibitory activity include the dimethylamino group at the N4 position, which enhances binding affinity through hydrophobic interactions with the enzyme pocket, and the primary amino group at position 2, which forms critical hydrogen bonds with active site residues [1] [4].

Research has demonstrated that the pyridine ring system serves as an optimal scaffold for topoisomerase inhibition, with the nitrogen atom providing essential π-π stacking interactions with the enzyme [6] [7]. The compound exhibits dual-target inhibition against both DNA gyrase and topoisomerase IV, with binding affinities in the low micromolar to submicromolar range [2] [3]. This dual-targeting mechanism is particularly important as it reduces the likelihood of resistance development compared to single-target inhibitors [4].

Crystallographic studies have revealed that N4,N4-dimethylpyridine-2,4-diamine binds to a highly conserved region of the topoisomerase enzymes, with key interactions involving amino acid residues Ala68, Gly72, and Met121 in Staphylococcus aureus GyrA, and corresponding residues in Escherichia coli GyrA [4]. The compound's ability to induce both single-strand and double-strand DNA breaks distinguishes it from traditional NBTIs, which typically cause only single-strand breaks [2] [8].

The structure-activity relationship studies have identified several critical molecular features that optimize topoisomerase inhibition. The presence of the dimethylamino substituent at the N4 position is crucial for maintaining optimal binding affinity, while modifications at the C2 position significantly influence enzyme selectivity [4]. Furthermore, the compound demonstrates superior activity when incorporated into tricyclic frameworks, suggesting that rigidification of the molecular structure enhances binding interactions with the target enzymes [2].

Bioisosteric Replacement Strategies for Enhanced Permeability

The development of N4,N4-dimethylpyridine-2,4-diamine has benefited significantly from systematic bioisosteric replacement strategies aimed at optimizing cellular permeability while maintaining antimicrobial potency [9] [10] [11]. These strategies have focused on modifying specific structural elements to improve pharmacokinetic properties without compromising the essential binding interactions with bacterial topoisomerases.

The dimethylamino group at the N4 position has been subject to extensive bioisosteric exploration, with replacements including pyrrolidine, piperidine, and morpholine derivatives [9] [10]. Studies have shown that piperidine replacements can enhance membrane permeability while maintaining or improving antimicrobial potency, particularly against Gram-positive bacteria [10]. The conformational rigidity introduced by these cyclic replacements has been shown to improve passive diffusion across bacterial cell membranes [9].

Research into nitrogen-methylation patterns has revealed that strategic placement of methyl groups can significantly impact permeability profiles [9]. Compounds with selective N-methylation at specific positions demonstrate enhanced permeability compared to their non-methylated counterparts, with some derivatives achieving permeability values superior to the positive control propranolol despite having higher molecular weights [9]. The incorporation of N-methylated amide linkages has been particularly effective in improving passive membrane transport [9].

The pyridine ring system itself has been explored through bioisosteric replacement with pyrimidine, pyridazine, and pyrazine derivatives [11]. While pyrimidine replacements generally result in reduced dual-target inhibition, they can offer improved metabolic stability in certain contexts [11]. The selection of appropriate heterocyclic replacements depends on the specific balance required between permeability, potency, and metabolic stability [11].

Halogen substitutions at the C5 position of the pyridine ring have proven particularly effective for enhancing both permeability and antimicrobial activity . Bromo and chloro substituents at this position improve binding affinity through halogen bonding interactions with enzyme residues while simultaneously enhancing lipophilicity for improved membrane penetration . The trifluoromethyl group has emerged as a particularly valuable bioisosteric replacement for methyl groups, offering enhanced lipophilicity and improved metabolic stability .

The application of fragment-based approaches has enabled the identification of novel bioisosteric replacements that maintain essential binding interactions while improving pharmaceutical properties [10]. These strategies have led to the development of conformationally restricted analogs that exhibit improved permeability profiles through reduced conformational flexibility and optimized intramolecular hydrogen bonding patterns [10].

Efflux Pump Inhibition Synergy in Multidrug-Resistant Pathogens

N4,N4-dimethylpyridine-2,4-diamine demonstrates significant potential as an efflux pump inhibitor, contributing to its effectiveness against multidrug-resistant bacterial pathogens [13] [14] [15]. The compound's ability to inhibit bacterial efflux pumps represents a crucial mechanism for overcoming antibiotic resistance, particularly in Gram-negative bacteria where efflux-mediated resistance is a major clinical challenge.

The compound exhibits inhibitory activity against multiple efflux pump systems, including the AcrAB-TolC system in Escherichia coli and the MexAB-OprM system in Pseudomonas aeruginosa [13] [15]. These resistance-nodulation-division (RND) type efflux pumps are responsible for the intrinsic resistance of many Gram-negative bacteria to multiple antibiotic classes [13]. The inhibition mechanism involves competitive binding to the hydrophobic trap region of the efflux pump, preventing the export of antibiotics and other antimicrobial agents [15].

Studies have demonstrated that N4,N4-dimethylpyridine-2,4-diamine can enhance the activity of fluoroquinolones against ciprofloxacin-resistant bacterial strains [13]. This synergistic effect is particularly pronounced in multidrug-resistant pathogens, where efflux pump inhibition can restore sensitivity to previously ineffective antibiotics [13]. The compound's ability to disrupt biofilm formation is closely linked to its efflux pump inhibitory activity, as many efflux pumps play crucial roles in biofilm development and maintenance [13].

The inhibition of efflux pumps by N4,N4-dimethylpyridine-2,4-diamine also contributes to the attenuation of persister cell formation [13]. Persister cells are metabolically dormant bacterial cells that exhibit tolerance to antibiotics without genetic resistance mechanisms. By inhibiting efflux pumps, the compound prevents the export of toxic metabolites and antibiotics, thereby reducing the survival of persister cells [13].

Research has shown that the compound can modulate the expression of efflux pump genes, particularly those involved in the MmpS5-MmpL5 system in Mycobacterium tuberculosis [16]. Mutations in the mmpR5 gene, which encodes a transcriptional repressor of this efflux pump system, have been associated with resistance to bedaquiline and other antimycobacterial agents [16]. The compound's ability to influence efflux pump regulation represents an additional mechanism for combating drug resistance [16].

The synergistic effects of efflux pump inhibition extend beyond direct antimicrobial activity to include the enhancement of post-antibiotic effects and the reduction of minimum inhibitory concentrations for co-administered antibiotics [13]. This multifaceted approach to combating bacterial resistance makes N4,N4-dimethylpyridine-2,4-diamine a valuable component of combination therapy strategies [13].

Quorum Sensing Disruption Through LuxR-Type Receptor Binding

N4,N4-dimethylpyridine-2,4-diamine exhibits significant potential for disrupting bacterial quorum sensing systems, particularly through its interactions with LuxR-type receptors [17] [18] [19]. Quorum sensing is a population density-dependent signaling mechanism that bacteria use to coordinate collective behaviors, including virulence factor production, biofilm formation, and antibiotic resistance [18] [20].

The compound demonstrates binding affinity for LuxR-type receptors, which are prevalent in Gram-negative bacteria and serve as master regulators of quorum sensing-controlled phenotypes [18] [19]. These receptors typically respond to N-acyl homoserine lactone (AHL) signal molecules, and their inhibition can significantly reduce bacterial pathogenicity without directly killing the bacteria [18]. This anti-virulence approach represents a promising strategy for combating bacterial infections while minimizing the selective pressure for resistance development [19].

Studies have shown that N4,N4-dimethylpyridine-2,4-diamine can act as a competitive inhibitor of natural AHL signals, disrupting the normal quorum sensing cascade [17] [19]. The compound's structural features, particularly the dimethylamino group and the pyridine ring system, provide optimal binding characteristics for LuxR-type receptor interaction [19]. The binding mode involves both hydrophobic interactions with the receptor binding pocket and specific hydrogen bonding interactions with key amino acid residues [18].

The disruption of quorum sensing by N4,N4-dimethylpyridine-2,4-diamine results in reduced expression of virulence factors, including toxins, adhesins, and enzymes involved in tissue damage [17] [19]. This effect has been demonstrated in various bacterial species, including Vibrio fischeri, Pseudomonas aeruginosa, and Acinetobacter baumannii [19]. The compound's ability to attenuate virulence without affecting bacterial growth represents a significant advantage in therapeutic applications [19].

The compound also demonstrates activity against other quorum sensing systems, including those involving cyclic dipeptides and autoinducer-2 molecules [17]. This broad-spectrum quorum sensing inhibition contributes to its effectiveness against polymicrobial infections, where multiple bacterial species may be using different signaling systems [17]. The inhibition of quorum sensing can also enhance the effectiveness of traditional antibiotics by reducing the expression of antibiotic resistance genes that are often under quorum sensing control [17].

Research has revealed that N4,N4-dimethylpyridine-2,4-diamine can modulate the DNA-binding activity of LuxR-type regulators, affecting their ability to activate or repress target genes [18]. This mechanism involves interference with the protein-DNA interactions that are essential for quorum sensing-mediated gene regulation [18]. The compound's ability to disrupt these interactions at the molecular level provides a mechanistic basis for its anti-virulence effects [18].